

In-Depth Technical Guide: Solubility of Bosutinib-d8 in DMSO and Methanol

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Compound of Interest					
Compound Name:	Bosutinib-d8				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Bosutinib-d8** in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. This document summarizes quantitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the key signaling pathways affected by Bosutinib. While specific quantitative data for the deuterated analog, **Bosutinib-d8**, is not readily available in public literature, the provided data for Bosutinib is a reliable surrogate due to the negligible impact of deuterium substitution on solubility.

Core Topic: Solubility of Bosutinib-d8

Bosutinib-d8 is a deuterated form of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. It is often used as an internal standard for the quantification of Bosutinib in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Understanding its solubility is critical for the preparation of stock solutions and for conducting a wide array of in vitro and in vivo experiments.

Data Presentation: Quantitative Solubility

The solubility of Bosutinib in DMSO and methanol has been reported by various sources. The data is summarized in the table below. It is important to note that slight variations in reported solubility can arise from differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used.



Compound	Solvent	Reported Solubility	Molar Concentration (mM)	Source
Bosutinib	DMSO	~ 20 mg/mL	~ 37.7 mM	Cayman Chemical[1]
Bosutinib	DMSO	≥ 46 mg/mL	≥ 86.7 mM	Rapid LC- MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC - NIH[2]
Bosutinib	DMSO	53.05 mg/mL	100 mM	Tocris Bioscience
Bosutinib	Methanol	"Very soluble"	Not specified	Development And Validation Of Bosutinib By Using UV – Spectrophotomet ric Method In Bulk Form
Bosutinib	Methanol	13.26 mg/mL	25 mM	Tocris Bioscience

The molecular weight of Bosutinib (530.45 g/mol) was used for molar concentration calculations.

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. Below are detailed methodologies for key experiments relevant to assessing the solubility of compounds like **Bosutinib-d8**.



Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturated concentration of **Bosutinib-d8** in DMSO and methanol at a specific temperature.

Materials:

- Bosutinib-d8 (solid)
- DMSO (analytical grade)
- Methanol (analytical grade)
- · Thermostatically controlled shaker/incubator
- Microcentrifuge or filtration apparatus (e.g., 0.22 μm syringe filters)
- Analytical balance
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

- Preparation: Add an excess amount of solid Bosutinib-d8 to a series of vials containing a
 known volume of DMSO or methanol. The excess solid is crucial to ensure that a saturated
 solution is achieved.
- Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.



- Phase Separation: After equilibration, the samples are removed from the shaker. The
 undissolved solid is separated from the saturated solution by either centrifugation at high
 speed or by filtration through a syringe filter. This step must be performed carefully to avoid
 disturbing the equilibrium.
- Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an
 appropriate solvent to a concentration within the linear range of the analytical method. The
 concentration of Bosutinib-d8 in the diluted sample is then determined using a validated
 HPLC or UV-Vis spectrophotometry method.
- Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or molarity.

Method 2: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility.

Objective: To rapidly assess the solubility of **Bosutinib-d8** from a DMSO stock solution into an aqueous buffer.

Materials:

- **Bosutinib-d8** stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- 96-well microtiter plates
- Plate reader with nephelometric or UV absorbance capabilities

Procedure:

- Plate Preparation: A small volume of the Bosutinib-d8 DMSO stock solution is added to the wells of a microtiter plate.
- Buffer Addition: The aqueous buffer is then added to the wells to achieve the desired final compound concentrations.



• Incubation: The plate is mixed and incubated at a controlled temperature for a shorter period than the shake-flask method (e.g., 1-2 hours).

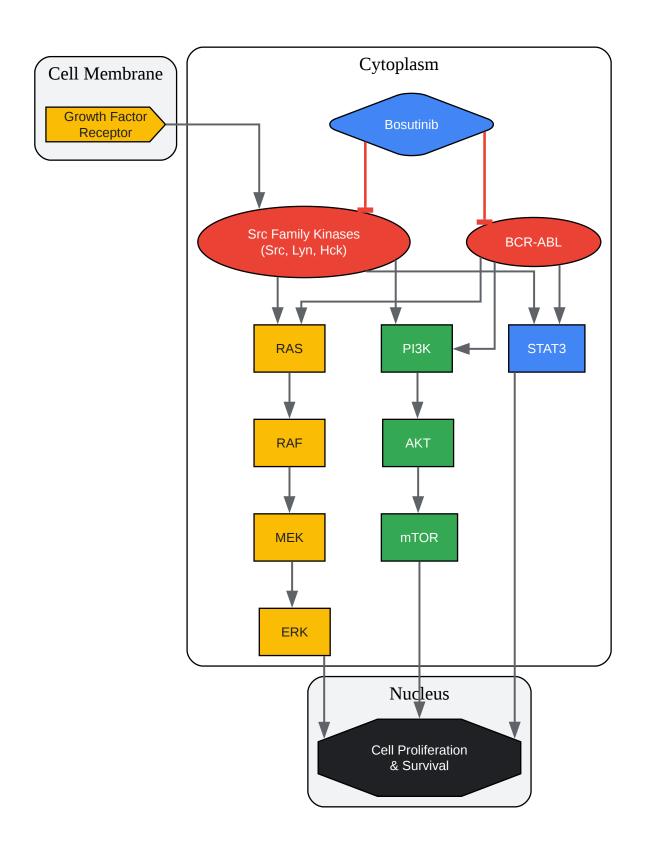
Detection:

- Nephelometry: The plate is read using a nephelometer, which measures light scattering caused by any precipitated compound.
- Direct UV Assay: The plate is centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured with a UV plate reader at the λmax of Bosutinib.
- Data Analysis: The solubility is determined as the concentration at which precipitation is first observed (nephelometry) or the highest concentration where the compound remains in solution (UV assay).

Mandatory Visualizations Signaling Pathway of Bosutinib

Bosutinib is a dual inhibitor of Abl and Src tyrosine kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Chronic Myeloid Leukemia (CML).[3] The diagram below illustrates the primary targets of Bosutinib and the downstream pathways it affects.





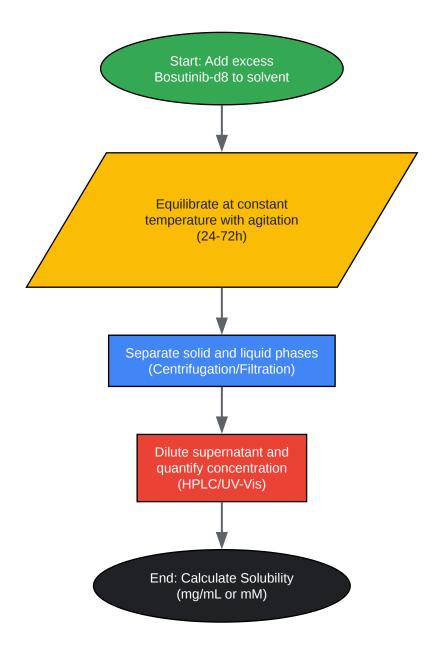
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Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling pathways.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask method for determining the solubility of **Bosutinib-d8**.



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Caption: Workflow for equilibrium solubility determination of **Bosutinib-d8**.



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